molecular formula C12H18ClNO B14799297 [(4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride

[(4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride

Cat. No.: B14799297
M. Wt: 227.73 g/mol
InChI Key: WPSZEJKUHXRYDW-MMFRDWCLSA-N
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Description

[(4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Phenyl Group: This step often involves the use of phenylation reagents such as phenyl lithium or phenyl magnesium bromide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

[(4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [(4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.

Comparison with Similar Compounds

[(4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride can be compared with other similar compounds such as:

    Pyrrolidine: The parent compound without the phenyl and hydroxyl groups.

    Phenylpyrrolidine: Lacks the hydroxyl group.

    Methylpyrrolidine: Lacks the phenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

[(4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-12(9-13-7-11(12)8-14)10-5-3-2-4-6-10;/h2-6,11,13-14H,7-9H2,1H3;1H/t11?,12-;/m0./s1

InChI Key

WPSZEJKUHXRYDW-MMFRDWCLSA-N

Isomeric SMILES

C[C@]1(CNCC1CO)C2=CC=CC=C2.Cl

Canonical SMILES

CC1(CNCC1CO)C2=CC=CC=C2.Cl

Origin of Product

United States

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